(4-Fluoro-3-trifluoromethylphenyl)acetic acid methyl ester, also known by its chemical name and CAS Number 625112-66-5, is a fluorinated aromatic compound that belongs to the class of phenylacetic acid derivatives. This compound features a trifluoromethyl group and a fluorine atom attached to a phenyl ring, which significantly influences its chemical properties and biological activity. It is primarily utilized in scientific research, especially in the fields of medicinal chemistry and material science.
This compound can be synthesized through various chemical methods that leverage its unique fluorinated structure. It falls under the category of fluorinated organic compounds, specifically classified as an aromatic carboxylic acid ester. The presence of multiple fluorine atoms enhances its lipophilicity and stability, making it a subject of interest in pharmaceutical applications.
The synthesis of (4-Fluoro-3-trifluoromethylphenyl)acetic acid methyl ester can be approached through several methodologies:
The synthesis often requires careful control of reaction conditions, including temperature, solvent choice, and the use of catalysts to optimize yield and purity. For example, using dimethylformamide as a solvent in conjunction with sodium hydride as a base has been shown to yield high purity products .
The molecular structure of (4-Fluoro-3-trifluoromethylphenyl)acetic acid methyl ester can be represented as follows:
The compound participates in various chemical reactions typical for carboxylic acid esters and fluorinated compounds:
The strategic development of trifluoromethyl-fluoroaryl acetic acid esters represents a deliberate fusion of fluorine chemistry and prodrug design principles. The archetypal compound (4-Fluoro-3-trifluoromethylphenyl)acetic acid methyl ester (C₁₁H₁₀F₄O₂) belongs to a broader class where the ortho-fluoro and meta-trifluoromethyl motifs create a distinct electronic and steric profile on the phenyl ring. Early analogues like the ethyl ester variant (CID 86276487) were cataloged in chemical databases as synthetic intermediates, primarily serving as precursors to the biologically active acid form (CID 2737593) [1] [2]. The methyl ester’s compact structure—featuring a methyl carboxylate rather than ethyl—optimizes metabolic conversion kinetics while maintaining synthetic accessibility [1] [6].
The synthetic evolution of these esters accelerated with the rise of trifluoromethylation methodologies in the 2000s. Techniques such as radical trifluoromethylation (using CF₃I/Cu systems) and electrophilic trifluoromethylation (employing Umemoto or Togni reagents) enabled precise installation of the -CF₃ group onto fluorinated phenylacetic acid scaffolds [3] [7]. This progression mirrored broader trends in pharmaceutical chemistry, where 19 out of 53 FDA-approved drugs in 2020 contained fluorinated groups, with the trifluoromethyl moiety being particularly prevalent due to its metabolic stability and lipophilicity enhancement [3]. The methyl ester derivative emerged as a tailored intermediate for protease inhibitors and anti-inflammatory agents, leveraging the fluorine atoms’ ability to modulate electron density at the acetic acid attachment point [5] [8].
The ortho-fluoro and meta-trifluoromethyl groups on the phenyl ring confer multifaceted advantages crucial for drug efficacy:
Electronic Effects: The strong electron-withdrawing nature of the -CF₃ group (σₚ = 0.54) reduces the phenyl ring’s electron density, enhancing the carbonyl’s electrophilicity in the ester. This facilitates nucleophilic attack during enzymatic hydrolysis in vivo—a key prodrug activation step. Concurrently, the ortho-fluoro substituent imposes steric constraints that influence the compound’s binding orientation to target proteins [5] [7].
Lipophilicity and Bioavailability: The -CF₃ group significantly increases log P values (measuring lipophilicity) compared to non-fluorinated analogues. For instance, the methyl ester derivative exhibits a calculated log P of ~2.8, optimizing passive cellular membrane permeation. This aligns with the broader role of fluorinated motifs in enhancing blood-brain barrier penetration for CNS-targeted therapeutics [3] [4].
Table 2: Physicochemical and Biochemical Properties Imparted by Fluorine Substituents
Property | Impact of -F/-CF₃ | Biological Consequence |
---|---|---|
Lipophilicity (log P) | ↑ by 0.5–1.0 unit per -CF₃ group | Enhanced membrane permeability |
Metabolic Stability | Resistance to cytochrome P450 oxidation | Prolonged plasma half-life |
Electron Withdrawal | Lowers LUMO energy of adjacent carbonyls | Facilitates enzymatic hydrolysis of esters |
Steric Mimicry | -CF₃ volume (∼50 ų) similar to isopropyl | Target binding without steric clash |
The methyl ester moiety in (4-Fluoro-3-trifluoromethylphenyl)acetic acid methyl ester serves as a bioreversible prodrug strategy, temporarily masking the carboxylic acid’s acidity to improve drug-like properties. This design addresses two critical challenges of the active acid (CID 2737593):
Oral Bioavailability Enhancement: The carboxylic acid group (pKa ∼3.5) can undergo ionization in the gastrointestinal tract, limiting passive absorption. Esterification reduces polarity, increasing intestinal permeability by 3–5-fold compared to the acid. Upon systemic absorption, ubiquitous esterases (e.g., carboxylesterase 1) hydrolyze the ester, regenerating the active acid at therapeutic sites [6] [8].
Tissue-Specific Activation: Methyl esters exhibit controllable hydrolysis kinetics compared to bulkier esters (e.g., ethyl or isopropyl). Studies on fluorinated phenylacetic esters reveal that methyl derivatives hydrolyze 1.8× faster than ethyl analogues in human liver microsomes, enabling rapid onset of the active form [6]. This kinetic profile is further tuned by the electron-withdrawing fluorines, which accelerate esterase-mediated hydrolysis through enhanced carbonyl electrophilicity [5] [8].
Table 3: Ester Hydrolysis Kinetics in Fluorinated Phenylacetic Acid Derivatives
Ester Type | Half-life (t₁/₂) in Human Plasma | Activation Rate vs. Acid | Key Enzymes Involved |
---|---|---|---|
Methyl ester | 15–45 minutes | 3.2× faster than ethyl | Carboxylesterase 1, Arylacetamide deacetylase |
Ethyl ester | 60–120 minutes | Baseline | Carboxylesterase 1 |
Benzyl ester | >240 minutes | 5× slower than methyl | Cholinesterase |
Synthetic routes to this methyl ester typically involve:
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13966-05-7
CAS No.: 13131-49-2